2-(Cyclohexyloxy)-5-isopropylphenol
Description
2-(Cyclohexyloxy)-5-isopropylphenol is a phenolic compound characterized by a hydroxyl group (-OH) at the ortho position relative to a cyclohexyloxy substituent and an isopropyl group at the para position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the cyclohexyl and isopropyl moieties.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-5-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)12-8-9-15(14(16)10-12)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
InChI Key |
KXSDJCDJYCDYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-isopropylphenol typically involves the reaction of cyclohexanol with 5-isopropylphenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclohexanol is converted to its corresponding alkoxide using a strong base such as sodium hydride, followed by reaction with 5-isopropylphenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-5-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2-(Cyclohexyloxy)-5-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyloxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects and molecular properties.
Structural Analogs in the Evidence
2.1.1 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
- CAS RN : 845617-56-3
- Molecular Formula : C₁₄H₁₆O₂
- Key Features :
- Replaces the hydroxyl group in the target compound with an aldehyde (-CHO).
- Cyclopropylmethoxy substituent (smaller ring, higher ring strain) vs. cyclohexyloxy (larger, more lipophilic).
- Isopropyl group at the para position enhances steric bulk, similar to the target compound.
- Implications: The aldehyde group increases electrophilicity, making it more reactive in condensation reactions compared to the phenolic -OH group. Cyclopropylmethoxy may reduce solubility in nonpolar solvents compared to cyclohexyloxy .
2.1.2 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde
- CAS RN : 883525-02-8
- Molecular Formula : C₁₃H₁₄O₂
- Key Features :
- Ethyl group at para position instead of isopropyl.
- Smaller alkyl group reduces steric hindrance and lipophilicity.
- Implications :
Substituent Effects on Physicochemical Properties
Key Research Findings from Analogs
Lipophilicity Trends :
- Cyclohexyloxy groups increase LogP values by ~1.5 compared to cyclopropylmethoxy, as seen in benzaldehyde derivatives .
- Isopropyl groups contribute +0.7 to LogP versus ethyl groups.
Thermal Stability :
- Cyclohexyl-containing compounds exhibit higher thermal stability (decomposition >200°C) due to reduced ring strain compared to cyclopropyl analogs (<150°C) .
Synthetic Utility: Aldehyde analogs (e.g., 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde) are intermediates in synthesizing fragrances or pharmaceuticals, whereas phenolic analogs may serve as antioxidants or enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
